N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide
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Description
N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H27N5O4S and its molecular weight is 445.54. The purity is usually 95%.
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Biological Activity
N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide is a complex organic compound with significant biological activity. With the molecular formula C21H27N5O4S and a molecular weight of 445.54 g/mol, this compound is recognized for its potential therapeutic applications, particularly as an enzyme inhibitor. This article provides a detailed overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Benzenesulfonamide Group : Known for its versatility in medicinal chemistry.
- Tetrahydropyrazolo[1,5-a]pyridine Moiety : Contributes to the compound's biological properties.
- Piperazine Ring : Enhances the compound's interaction with biological targets.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C21H27N5O4S |
Molecular Weight | 445.54 g/mol |
CAS Number | 2034542-57-7 |
Enzyme Inhibition
Research indicates that this compound exhibits notable inhibitory activity against several enzyme classes. The compound has been studied primarily for its effects on carbonic anhydrases and other relevant enzymes.
The mechanism by which this compound inhibits enzymes involves binding to the active sites of target proteins, thereby preventing substrate interaction. This inhibition can lead to significant alterations in metabolic pathways relevant to various diseases.
Antioxidant Properties
In addition to its enzyme inhibition capabilities, this compound has demonstrated antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may contribute to its therapeutic potential in treating conditions associated with oxidative damage.
Case Studies
- Inhibition of Carbonic Anhydrases : A study revealed that this compound effectively inhibits carbonic anhydrases with IC50 values comparable to established inhibitors. This suggests potential applications in conditions like glaucoma and epilepsy where carbonic anhydrase activity is critical.
- Antimicrobial Activity : Preliminary assays have shown that the compound exhibits antimicrobial properties against various pathogens, indicating its potential as an antimicrobial agent.
- Neuroprotective Effects : Research has indicated that derivatives of this compound may protect neuronal cells from apoptosis induced by neurotoxic agents, highlighting its potential in neurodegenerative disease therapies.
Table 2: Summary of Biological Activities
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the piperazine ring.
- Introduction of the tetrahydropyrazolo moiety.
- Coupling reactions to attach the benzenesulfonamide group.
These synthetic routes are essential for modifying the compound to enhance its biological properties or create derivatives with altered activity profiles.
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-23(2)31(29,30)17-8-6-16(7-9-17)20(27)24-11-13-25(14-12-24)21(28)18-15-22-26-10-4-3-5-19(18)26/h6-9,15H,3-5,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWRDDRZMRYFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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